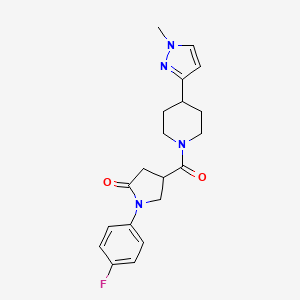
1-(4-fluorophenyl)-4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H23FN4O2 and its molecular weight is 370.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Fluorophenyl)-4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl moiety and a pyrazole derivative, which are known to impart various pharmacological properties. Understanding its biological activity is essential for evaluating its therapeutic potential.
The chemical formula for the compound is C18H22FN3O2 with a molecular weight of approximately 329.39 g/mol. Its structure includes a pyrrolidinone ring, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂FN₃O₂ |
| Molecular Weight | 329.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be determined] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. The presence of the pyrazole ring enhances its affinity for certain biological targets, making it a candidate for further pharmacological studies.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors (e.g., serotonin or dopamine receptors).
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer or inflammation.
Biological Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit a range of biological activities, including:
Anticancer Activity
Several pyrazole derivatives have shown promise in cancer research. For instance, compounds similar to the one have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Research indicates that pyrazole derivatives can exhibit significant antimicrobial properties. The compound's structure allows it to disrupt microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
Some studies suggest that compounds with similar structures can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
Case Studies
- Cytotoxicity Assay : A study tested the cytotoxic effects of similar pyrazole derivatives on MCF-7 breast cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth compared to control groups.
- Antimicrobial Testing : In vitro assays against Gram-positive and Gram-negative bacteria showed that specific pyrazole derivatives had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating superior efficacy.
- Anti-inflammatory Study : A derivative from the same class was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages, demonstrating a marked reduction in TNF-α production.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-23-9-8-18(22-23)14-6-10-24(11-7-14)20(27)15-12-19(26)25(13-15)17-4-2-16(21)3-5-17/h2-5,8-9,14-15H,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBISAIMDDWDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














